molecular formula C11H17N3S B2551890 N-isopropyl-N'-[2-(4-pyridyl)ethyl]thiourea CAS No. 218286-84-1

N-isopropyl-N'-[2-(4-pyridyl)ethyl]thiourea

Cat. No.: B2551890
CAS No.: 218286-84-1
M. Wt: 223.34
InChI Key: OXJKLXTWTNZEKX-UHFFFAOYSA-N
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Description

N-isopropyl-N’-[2-(4-pyridyl)ethyl]thiourea is an organosulfur compound with the molecular formula C11H17N3S. It is a derivative of thiourea, where the hydrogen atoms are replaced by an isopropyl group and a 2-(4-pyridyl)ethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-N’-[2-(4-pyridyl)ethyl]thiourea typically involves the reaction of isopropylamine with 2-(4-pyridyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of N-isopropyl-N’-[2-(4-pyridyl)ethyl]thiourea may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or filtration.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N’-[2-(4-pyridyl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-isopropyl-N’-[2-(4-pyridyl)ethyl]thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: Research has explored its potential as an anticancer, antibacterial, and antiviral agent.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-isopropyl-N’-[2-(4-pyridyl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interfere with cellular processes by modulating signaling pathways or by inducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N’-[2-(4-pyridyl)ethyl]thiourea
  • N-methyl-N’-[2-(4-pyridyl)ethyl]thiourea
  • N-isopropyl-N’-[2-(3-pyridyl)ethyl]thiourea

Uniqueness

N-isopropyl-N’-[2-(4-pyridyl)ethyl]thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the 4-pyridyl moiety enhances its stability and reactivity compared to other thiourea derivatives.

Properties

IUPAC Name

1-propan-2-yl-3-(2-pyridin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-9(2)14-11(15)13-8-5-10-3-6-12-7-4-10/h3-4,6-7,9H,5,8H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJKLXTWTNZEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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